BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to 2'-Amino-4',5'-
methylenedioxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-(6-Aminobenzo[d][1,3]dioxol-5-
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For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-4',5'-methylenedioxyacetophenone, also known by its IUPAC name 1-(6-amino-1,3-
benzodioxol-5-yl)ethanone, is an organic compound of interest in medicinal chemistry and drug
discovery. Its structure, featuring an aminoacetophenone core fused with a methylenedioxy
group, makes it a potential scaffold for the synthesis of various biologically active molecules.
This technical guide provides a comprehensive overview of its chemical structure, properties,
and available experimental data.

Chemical Structure and Properties

The chemical structure of 2'-Amino-4',5'-methylenedioxyacetophenone consists of an
acetophenone molecule substituted with an amino group at the 2' position and a
methylenedioxy bridge across the 4' and 5' positions of the phenyl ring.

Synonyms: 1-(6-Amino-1,3-benzodioxol-5-yl)ethanone, 2-Amino-4,5-
(methylenedioxy)acetophenone[1]

Table 1: Physicochemical Properties of 2'-Amino-4',5'-methylenedioxyacetophenone and its
Hydrochloride Salt
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Property Value Source
Free Base

CAS Number 28657-75-2 [1]
Molecular Formula CoHoNO3 [2]
Molecular Weight 179.17 g/mol [2]

Hydrochloride Salt

CAS Number 93983-01-8 [1]

Molecular Formula CoH10CINOs [1]

Molecular Weight 215.63 g/mol [1]

Topological Polar Surface Area  61.6 A2 [1]

Complexity 219 [1]
Synthesis

A detailed, peer-reviewed synthesis protocol for 2'-Amino-4',5'-methylenedioxyacetophenone is
not readily available in the public domain. However, a general approach for the synthesis of
related aminoacetophenones can be inferred from the chemical literature. A plausible synthetic
route could involve the nitration of 3,4-methylenedioxyacetophenone, followed by the selective
reduction of the nitro group to an amine.

Conceptual Synthesis Workflow
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Caption: Conceptual workflow for the synthesis of 2'-Amino-4',5'-methylenedioxyacetophenone.

Spectroscopic Data
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Detailed experimental spectroscopic data such as *H NMR, 3C NMR, and mass spectrometry
for 2'-Amino-4',5'-methylenedioxyacetophenone are not widely published. For the hydrochloride
salt, an FTIR spectrum is available, which can provide information about the functional groups
present in the molecule.[1]

Table 2: Expected Spectroscopic Characteristics

Technique Expected Features

- Singlet for the acetyl methyl protons.- Two
singlets or an AB quartet for the aromatic

1H NMR _ .
protons.- A broad singlet for the amino protons.-

A singlet for the methylenedioxy protons.

- Signal for the carbonyl carbon.- Signals for the
aromatic carbons, with those attached to oxygen

13C NMR and nitrogen being deshielded.- Signal for the
acetyl methyl carbon.- Signal for the

methylenedioxy carbon.

- N-H stretching vibrations for the primary
amine.- C=0 stretching vibration for the ketone.-

IR Spectroscopy C-O0 stretching vibrations for the methylenedioxy
ether.- Aromatic C-H and C=C stretching

vibrations.

- Molecular ion peak corresponding to the exact

Mass Spectrometr
P Y mass of the compound.

Biological Activity and Signhaling Pathways

As of the latest literature review, there is no specific information available regarding the
biological activity or the signaling pathways associated with 2'-Amino-4',5'-
methylenedioxyacetophenone. The structurally related 1,3-benzodioxole moiety is found in
numerous pharmacologically active compounds, suggesting that this molecule could serve as a
valuable intermediate in the synthesis of novel therapeutic agents. The aminoacetophenone
scaffold is also a common feature in molecules with diverse biological activities. However,
without experimental data, any potential biological effects remain speculative.
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Logical Workflow for Biological Screening

For researchers interested in investigating the biological potential of this compound, a logical
experimental workflow is proposed below.

(2‘—Amin0—4‘,5'-methylenedioxyacetophenona
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!
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Lead Optimization
(Structure-Activity Relationship Studies)
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Signaling Pathway Analysis
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Caption: Proposed workflow for the biological evaluation of 2'-Amino-4',5'-
methylenedioxyacetophenone.
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Conclusion

2'-Amino-4',5'-methylenedioxyacetophenone is a chemical compound with potential for further
investigation in the field of medicinal chemistry. While detailed experimental protocols and
biological data are currently scarce in publicly accessible literature, its chemical structure
suggests it could be a valuable building block for the synthesis of novel compounds with
therapeutic applications. This guide provides a foundational understanding of its properties and
outlines a logical approach for future research endeavors. Further experimental work is
necessary to fully elucidate its synthetic pathways, spectroscopic characteristics, and
pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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